5,5'-Divinyl-2,2'-bipyridine

Vue d'ensemble

Description

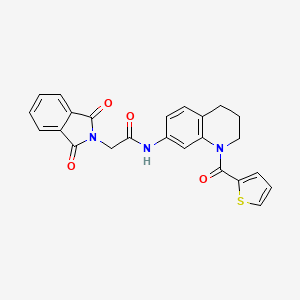

5,5’-Divinyl-2,2’-bipyridine is a chemical compound widely used as an intermediate in organic synthesis and pharmaceuticals . It is also used as a raw material in the synthesis of dyestuffs and agrochemicals .

Synthesis Analysis

The synthesis of 5,5’-Divinyl-2,2’-bipyridine involves the use of 5,5’-dibromo-2,2’-bipyridine by consecutive Stille couplings . The compound has been successfully deposited on electrode surfaces by reductive electropolymerization .Molecular Structure Analysis

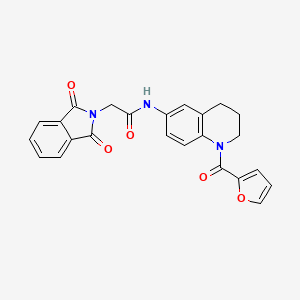

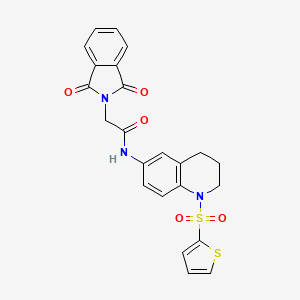

The molecular formula of 5,5’-Divinyl-2,2’-bipyridine is C14H12N2 . Its average mass is 208.258 Da and its monoisotopic mass is 208.100052 Da .Chemical Reactions Analysis

5,5’-Divinyl-2,2’-bipyridine has been used in the electropolymerization of vinylpyridine and vinylbipyridine complexes of iron and ruthenium . It has also been used in the synthesis of polyamides and polyesters based on 2,2’-bipyridine-5,5’-dicarboxylic acid and the corresponding polymer-ruthenium complexes .Physical And Chemical Properties Analysis

5,5’-Divinyl-2,2’-bipyridine has a density of 1.1±0.1 g/cm3, a boiling point of 349.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 68.9±0.3 cm3 and a molar volume of 193.1±3.0 cm3 .Applications De Recherche Scientifique

Electropolymerization and Metal Complexes

5,5'-Divinyl-2,2'-bipyridine has been instrumental in the synthesis and study of various transition-metal complexes. Particularly notable are the ruthenium complexes that have been synthesized using this compound. These complexes can be successfully deposited on electrode surfaces through reductive electropolymerization, creating films that are stable, adherent, and display well-defined redox processes. This process and the resulting materials have significant implications for applications in areas such as electrochemical sensors and conductive coatings (Nie et al., 2012).

Synthesis of Liquid Crystalline Compounds

This compound-based compounds have been synthesized to investigate their mesomorphic properties. For example, novel liquid crystalline compounds based on 5-methyl-5'-(4-n-alkoxyphenylvinyl)-2,2'-bipyridine were prepared, exhibiting a range of phases like nematic, smectic A, and smectic B. Such compounds are of interest in the development of advanced materials with specific optical and electronic properties (Douce et al., 1995).

Development of Fluorophores and Sensors

This compound derivatives have shown potential as tunable fluorophores. Changes in their substitution patterns, solvation, and coordination lead to significant spectral changes. These properties make them suitable for applications such as zinc ion sensors, where they can respond sensitively and selectively with significant changes in emission intensity or shifts in emission maxima (Kozhevnikov et al., 2006).

Catalysis and Solar Cells

In the context of catalysis and solar cell development, this compound complexes, especially those involving copper, have been synthesized and evaluated. These complexes are used in dye-sensitized solar cells, demonstrating the compound's significance in renewable energy technologies (Constable et al., 2009).

Metal-Organic Frameworks (MOFs) for Gas Capture

The compound has also been used in the synthesis of metal-organic frameworks (MOFs) for applications such as hydrogen sulfide capture. These MOFs feature bipyridine moieties integrated into the framework, allowing for post-synthetic functionalization with different metal salts, demonstrating their utility in environmental applications (Nickerl et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-ethenyl-2-(5-ethenylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h3-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLVUNCQSJTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)C2=NC=C(C=C2)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705206 | |

| Record name | 5,5'-Diethenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932396-96-8 | |

| Record name | 5,5'-Diethenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3307149.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B3307189.png)

![8-(4-Tert-butylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B3307201.png)

![8-Bromoimidazo[1,2-a]quinoxaline](/img/structure/B3307216.png)

![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B3307242.png)